Pomalidomide-PEG2-COOH

Catalog No.
S2693904
CAS No.
2140807-17-4
M.F
C20H23N3O8
M. Wt
433.417
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-COOH

CAS Number

2140807-17-4

Product Name

Pomalidomide-PEG2-COOH

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H23N3O8

Molecular Weight

433.417

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O

Solubility

not available

Function:

Pomalidomide-PEG2-CO2H serves two key functions:

  • Cereblon (CRBN) recruiter: It acts as a ligand, specifically binding to the CRBN protein. CRBN is an E3 ubiquitin ligase, an enzyme that plays a crucial role in the targeted degradation of other proteins within the cell. Source: Sigma-Aldrich:
  • Linker: The PEG2 portion acts as a linker, a spacer molecule that connects the CRBN-recruiting ligand to another molecule, the target ligand. The target ligand is designed to bind to a specific protein of interest that researchers aim to degrade. Source: Sigma-Aldrich:

PROTAC Technology:

  • The PROTAC molecule, formed by combining Pomalidomide-PEG2-CO2H with a target ligand, binds to both the CRBN protein and the target protein.
  • The binding brings the target protein in close proximity to the CRBN protein.
  • CRBN recognizes the target protein as tagged for degradation and attaches a ubiquitin molecule to it.
  • The ubiquitin-tagged protein is then recognized and degraded by the proteasome, the cell's protein disposal machinery. Source: Nature Reviews Drug Discovery:

Research Applications:

Pomalidomide-PEG2-CO2H is being actively explored in scientific research for various applications, including:

  • Developing new cancer therapies: By targeting specific proteins involved in cancer cell growth and survival, researchers hope to create new and more effective cancer treatments. Source: Nature Reviews Drug Discovery:
  • Degrading disease-causing proteins: This approach holds promise for treating various diseases by eliminating proteins that contribute to the pathology. Source: Nature Reviews Drug Discovery:

Pomalidomide-PEG2-COOH is a compound that combines the therapeutic agent pomalidomide with a polyethylene glycol (PEG) linker featuring a carboxylic acid functional group. The chemical structure is characterized by the formula C20H23N3O8C_{20}H_{23}N_{3}O_{8} and a molecular weight of approximately 433.41 g/mol. This compound is designed to enhance the solubility and bioavailability of pomalidomide, which is primarily used in the treatment of multiple myeloma and other hematological malignancies. The presence of the PEG moiety allows for improved pharmacokinetics and potential reduction in immunogenicity when used in therapeutic applications .

  • Michael Addition: The maleimide group in the compound reacts with thiol groups present in biomolecules, forming stable thioether linkages. This reaction is significant for conjugating the compound to proteins or peptides .
  • Amide Bond Formation: The carboxylic acid group can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form amide bonds with molecules containing amino groups, facilitating further modifications .
  • Hydrolysis: Under certain conditions, the ester bonds formed during conjugation can undergo hydrolysis, releasing the active drug component or other linked molecules.

Pomalidomide-PEG2-COOH exhibits notable biological activity due to its pomalidomide component, which is known for its immunomodulatory effects. It has been shown to:

  • Inhibit tumor growth by modulating immune responses.
  • Induce apoptosis in malignant cells.
  • Recruit cereblon, a substrate receptor for E3 ubiquitin ligases, which plays a crucial role in targeted protein degradation .

The PEGylation enhances its solubility and circulation time in vivo, potentially improving therapeutic outcomes.

The synthesis of Pomalidomide-PEG2-COOH typically involves:

  • Conjugation Reaction: The initial step involves reacting pomalidomide with a PEG derivative that contains a reactive maleimide group.
  • Purification: The resultant product is purified through techniques such as dialysis or chromatography to ensure high purity levels (≥95%).
  • Characterization: Analytical methods like NMR (nuclear magnetic resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pomalidomide-PEG2-COOH has various applications in biomedical research and therapeutics, including:

  • Drug Delivery Systems: Enhancing the solubility and stability of pomalidomide for better delivery in cancer therapies.
  • Targeted Therapy: Utilizing its ability to conjugate with biomolecules for targeted drug delivery.
  • Bioconjugation: Serving as a linker in the development of antibody-drug conjugates and other bioconjugates for cancer treatment .

Research indicates that Pomalidomide-PEG2-COOH interacts with various proteins and enzymes due to its unique structure. The maleimide group facilitates selective binding to thiol-containing biomolecules, enabling studies on protein interactions and functional assays related to cancer biology. This interaction profile is crucial for understanding its mechanism of action and optimizing its therapeutic applications .

Pomalidomide-PEG2-COOH shares similarities with several compounds that also combine PEG linkers with therapeutic agents or functional groups. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
PomalidomideContains only pomalidomideNo PEG linker; limited solubility
Pomalidomide-PEG2-AzideAzide functional group instead of carboxylic acidUseful for click chemistry applications
Pomalidomide-PEG2-ButylButyl group instead of carboxylic acidPotentially different pharmacokinetics
Pomalidomide-PEG2-AmineAmine functional groupFacilitates different conjugation strategies

The uniqueness of Pomalidomide-PEG2-COOH lies in its balance between hydrophilicity provided by PEG and the reactive functionalities that enable selective conjugation, making it particularly suitable for targeted therapies in oncology .

XLogP3

0.1

Dates

Modify: 2023-08-16

Explore Compound Types